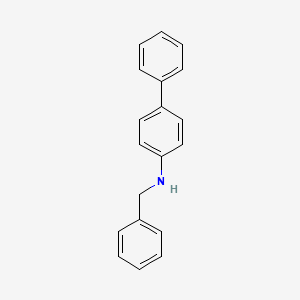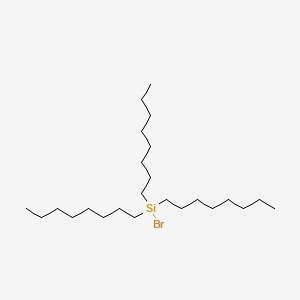![molecular formula C21H23Cl2N3O3S B13765297 5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium CAS No. 63148-86-7](/img/structure/B13765297.png)
5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including dichloro, ethyl, phenylamino, vinyl, and sulfonatobutyl groups, which contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dichloro and ethyl groups. The phenylamino and vinyl groups are then added through a series of substitution and addition reactions. Finally, the sulfonatobutyl group is introduced to complete the synthesis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino and vinyl groups.
Reduction: Reduction reactions can target the dichloro groups, converting them to less reactive forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives .
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: In biological research, it serves as a probe for studying enzyme activities and protein interactions due to its unique chemical properties .
Industry: In industrial applications, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism by which 5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 5,6-Dichloro-1-ethyl-3-sulfobutyl-2-(3-(5,6-dichloro-1-ethyl-3-sulfobutyl benzimidazolinylidene-1-propenyl)benzimidazolium hydroxide, inner salt, sodium salt
- 5-Chloro-2-(2-((5-Chloro-3-(4-sulfobutyl)-2-(3H)-benzothiazolylidene)methyl-1-ethenyl)-3-(4-sulfopropyl)benzothiazolium hydroxide, inner salt, sodium salt
Uniqueness: The uniqueness of 5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium lies in its combination of functional groups, which confer a wide range of reactivity and applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
63148-86-7 |
|---|---|
Molecular Formula |
C21H23Cl2N3O3S |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
4-[2-[(E)-2-anilinoethenyl]-5,6-dichloro-3-ethylbenzimidazol-1-ium-1-yl]butane-2-sulfonate |
InChI |
InChI=1S/C21H23Cl2N3O3S/c1-3-25-19-13-17(22)18(23)14-20(19)26(12-10-15(2)30(27,28)29)21(25)9-11-24-16-7-5-4-6-8-16/h4-9,11,13-15H,3,10,12H2,1-2H3,(H,27,28,29) |
InChI Key |
FQBBPSDOXCQKMM-UHFFFAOYSA-N |
Isomeric SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1/C=C/NC3=CC=CC=C3)CCC(C)S(=O)(=O)[O-])Cl)Cl |
Canonical SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1C=CNC3=CC=CC=C3)CCC(C)S(=O)(=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


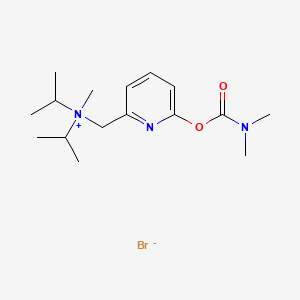
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
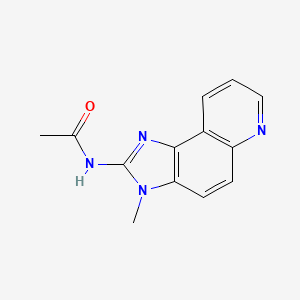

![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
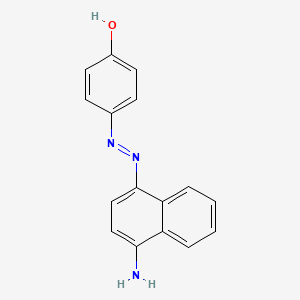
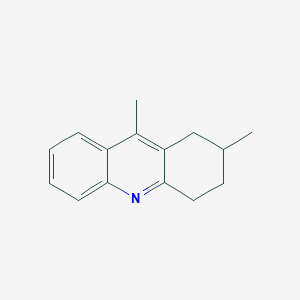
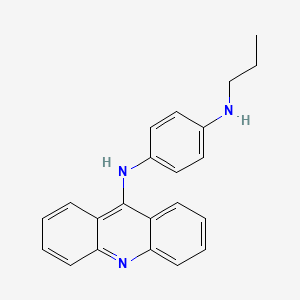

![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
